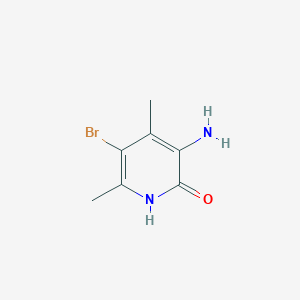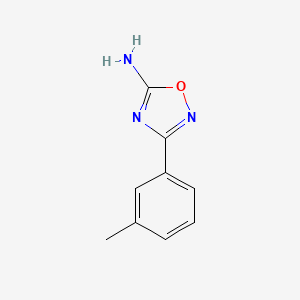
5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-プロピル-1H-ピラゾール-3-イル)-1,3,4-チアジアゾール-2-アミンは、ピラゾール環とチアジアゾール環の両方を含む複素環式化合物です。これらのタイプの化合物は、医薬品化学や材料科学など、さまざまな分野で潜在的な生物活性と用途について研究されています。
2. 製法
合成経路と反応条件
5-(1-プロピル-1H-ピラゾール-3-イル)-1,3,4-チアジアゾール-2-アミンの合成は、通常、ピラゾール環の形成に続いて、チアジアゾール環の構築が行われます。一般的な合成経路には、次のようなものが含まれる可能性があります。
ピラゾール環の形成: 1-プロピルヒドラジンなどの適切な前駆体から始めて、酸性または塩基性条件下でジケトンまたはβ-ケトエステルと反応させ、ピラゾール環を形成します。
チアジアゾール環の形成: 次に、ピラゾール誘導体をチオセミカルバジドと適切な酸化剤と反応させて、チアジアゾール環を形成します。
工業的生産方法
工業的生産方法では、上記の合成経路の最適化を行い、高収率と純度を確保する必要があります。これには、連続フロー反応器の使用、高度な精製技術、厳格な品質管理対策などが含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the formation of the pyrazole ring followed by the construction of the thiadiazole ring. A common synthetic route might include:
Formation of Pyrazole Ring: Starting with a suitable precursor such as 1-propylhydrazine and reacting it with a diketone or a β-keto ester under acidic or basic conditions to form the pyrazole ring.
Formation of Thiadiazole Ring: The pyrazole derivative can then be reacted with thiosemicarbazide and an appropriate oxidizing agent to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
反応の種類
5-(1-プロピル-1H-ピラゾール-3-イル)-1,3,4-チアジアゾール-2-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して還元反応を行うことができます。
置換: 存在する官能基に応じて、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、またはその他の酸化剤を酸性または塩基性条件下で使用します。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、またはその他の還元剤を適切な条件下で使用します。
置換: さまざまな求核剤または求電子剤を適切な条件下、多くの場合、触媒の存在下または還流下で使用します。
生成される主な生成物
これらの反応で生成される主な生成物は、使用される具体的な試薬と条件によって異なります。たとえば、酸化によってスルホキシドやスルホンが生成される場合があり、還元によってアミンやアルコールが生成される可能性があります。
4. 科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 創薬開発における生物活性化合物としての潜在的な用途。
医学: 治療的用途の可能性に関する薬理学的特性の調査。
産業: 特定の特性を持つ新素材の開発における用途。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
作用機序
5-(1-プロピル-1H-ピラゾール-3-イル)-1,3,4-チアジアゾール-2-アミンの作用機序は、分子標的との特定の相互作用によって異なります。これには、酵素、受容体、またはその他の生体分子への結合が含まれ、生体経路の調節につながります。正確なメカニズムと経路を解明するには、詳細な研究が必要です。
類似化合物との比較
類似化合物
- 5-(1-メチル-1H-ピラゾール-3-イル)-1,3,4-チアジアゾール-2-アミン
- 5-(1-エチル-1H-ピラゾール-3-イル)-1,3,4-チアジアゾール-2-アミン
- 5-(1-ブチル-1H-ピラゾール-3-イル)-1,3,4-チアジアゾール-2-アミン
独自性
5-(1-プロピル-1H-ピラゾール-3-イル)-1,3,4-チアジアゾール-2-アミンは、官能基の特定の配置とプロピル鎖の長さのために、独自の特性を示す可能性があります。
特性
分子式 |
C8H11N5S |
|---|---|
分子量 |
209.27 g/mol |
IUPAC名 |
5-(1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H11N5S/c1-2-4-13-5-3-6(12-13)7-10-11-8(9)14-7/h3,5H,2,4H2,1H3,(H2,9,11) |
InChIキー |
DRIOUXBDMYLKMG-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=CC(=N1)C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11733865.png)



![hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733893.png)

![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733906.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733910.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733915.png)

![2-[4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11733930.png)
![(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol](/img/structure/B11733934.png)


